molecular formula C32H28N2 B11969285 2,2,7,7-Tetraphenyl-octanedinitrile CAS No. 6307-02-4

2,2,7,7-Tetraphenyl-octanedinitrile

Cat. No.: B11969285
CAS No.: 6307-02-4
M. Wt: 440.6 g/mol
InChI Key: CRFRCHLTAYEDAD-UHFFFAOYSA-N
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Description

2,2,7,7-Tetraphenyl-octanedinitrile is an organic compound with the molecular formula C32H28N2. It is characterized by the presence of four phenyl groups attached to an octanedinitrile backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-Tetraphenyl-octanedinitrile typically involves the reaction of 1,4-dibromobutane with benzonitrile in the presence of a strong base such as sodium amide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2,2,7,7-Tetraphenyl-octanedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,7,7-Tetraphenyl-octanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,7,7-Tetraphenyl-octanedinitrile is largely dependent on its chemical reactivity. The nitrile groups can interact with various biological targets, potentially inhibiting enzyme activity or interacting with nucleic acids. The phenyl groups may also contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

  • 2,2,7,7-Tetraphenyl-octanedioic acid
  • 2,2,7,7-Tetraphenyl-octanediamine
  • 2,2,7,7-Tetraphenyl-hexanedinitrile

Comparison: 2,2,7,7-Tetraphenyl-octanedinitrile is unique due to its specific combination of phenyl groups and nitrile functionalities.

Properties

CAS No.

6307-02-4

Molecular Formula

C32H28N2

Molecular Weight

440.6 g/mol

IUPAC Name

2,2,7,7-tetraphenyloctanedinitrile

InChI

InChI=1S/C32H28N2/c33-25-31(27-15-5-1-6-16-27,28-17-7-2-8-18-28)23-13-14-24-32(26-34,29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-12,15-22H,13-14,23-24H2

InChI Key

CRFRCHLTAYEDAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)(C#N)C4=CC=CC=C4

Origin of Product

United States

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